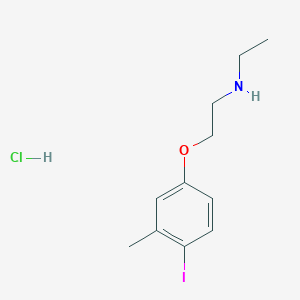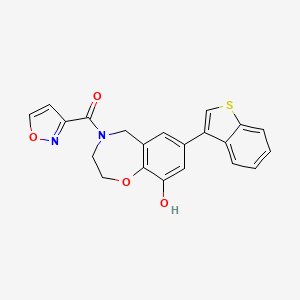![molecular formula C18H17N3O3S B5308487 ({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid, also known as ANMA, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. ANMA belongs to the class of 1,2,4-triazole derivatives and has been shown to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of ({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In fungi and bacteria, this compound has been shown to inhibit the activity of various enzymes, including chitin synthase and DNA gyrase, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of enzyme activity. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of ({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid in lab experiments is its broad-spectrum activity against various diseases, including cancer, fungal infections, and bacterial infections. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited bioavailability, which may limit its clinical applications.
Future Directions
Future research on ({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various diseases. Finally, the development of this compound derivatives with improved bioavailability and reduced toxicity may enhance its therapeutic potential in the future.
Synthesis Methods
The synthesis of ({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid involves the reaction between 1-naphthylmethylamine and 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization. The purity of this compound is determined through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fungal infections, and bacterial infections. In cancer research, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
2-[[5-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-10-21-16(19-20-18(21)25-12-17(22)23)11-24-15-9-5-7-13-6-3-4-8-14(13)15/h2-9H,1,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJYXEKERMLCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)



![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)


![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)